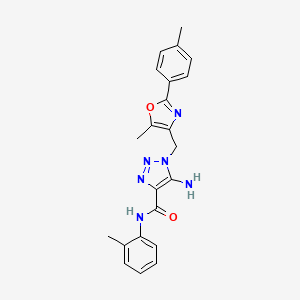

5-amino-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with an amino group at position 5, a carboxamide group at position 4 (linked to an o-tolyl moiety), and a methyl-oxazolylmethyl group at position 1. The oxazole ring is substituted with a p-tolyl group at position 2 and a methyl group at position 2. This structure combines heterocyclic diversity (triazole and oxazole) with aromatic and alkyl substituents, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves [3+2] cycloaddition or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

5-amino-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-13-8-10-16(11-9-13)22-25-18(15(3)30-22)12-28-20(23)19(26-27-28)21(29)24-17-7-5-4-6-14(17)2/h4-11H,12,23H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQJZCPFGYPLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 478.5 g/mol. Its structure includes a triazole ring, an oxazole moiety, and various aromatic substituents that contribute to its biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, particularly for its anticancer potential. Below are key findings from recent research:

Anticancer Activity

- Cytotoxic Effects : The compound was evaluated for its cytotoxic effects against several cancer cell lines. A study reported that derivatives of similar triazole compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HT29 (colon cancer) with half-maximal inhibitory concentration (IC50) values ranging from 58.4 µM to 224.32 µM .

- Mechanism of Action : The mechanism by which the compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, which is crucial for its therapeutic potential .

- Comparison with Reference Drugs : In comparative studies, the compound showed lower toxicity to normal human cells compared to standard chemotherapeutics like cisplatin and 5-fluorouracil (5-FU), suggesting a favorable therapeutic index .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes associated with cancer progression has also been explored:

- P-glycoprotein Inhibition : Some derivatives demonstrated enhanced accumulation of rhodamine-123 in cancer cells, indicating their potential as P-glycoprotein inhibitors. This property can enhance the efficacy of concurrent chemotherapeutic agents by preventing drug efflux .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives similar to the compound :

- Study on Oxazolo[5,4-d]pyrimidines : A study synthesized novel oxazolo[5,4-d]pyrimidine derivatives and tested their cytotoxicity against multiple cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than that of conventional drugs, indicating strong anticancer properties .

- Pro-apoptotic Activity : In assays measuring pro-apoptotic activity, certain derivatives showed substantial increases in apoptosis markers compared to control groups treated with standard chemotherapy agents .

Data Tables

| Compound | IC50 (µM) | Cancer Cell Line | Reference Drug Comparison |

|---|---|---|---|

| 5-amino... | 58.4 | HT29 | Lower toxicity than cisplatin |

| Similar Derivative | 47.2 | A549 | Comparable to 5-FU |

| Similar Derivative | 381.2 | MCF7 | Less toxic than reference drugs |

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Tetrazole Hybrids

Compound: 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole (5) and derivatives (6–8)

- Structural Differences : Replaces the oxazole-carboxamide moiety with a tetrazole ring linked via a C–C bond.

- Key Properties: Higher nitrogen content (≈80% vs. Derivatives with azido (6) or nitro (7) groups exhibit increased density (1.70–1.85 g/cm³) compared to the target compound (estimated 1.45–1.55 g/cm³).

- Applications : Primarily used in explosives research, unlike the target compound, which is tailored for pharmacological or coordination chemistry.

Substituted Triazole Carboxamides

a) 5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Structural Differences : Replaces o-tolyl with thienylmethyl and modifies the oxazole substituent.

- Key Properties :

- Thienyl group enhances π-stacking interactions in protein binding but reduces solubility in polar solvents.

- Lower molecular weight (433.5 g/mol vs. 458.5 g/mol for the target compound).

b) 5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Structural Differences : Substitutes p-tolyl with 4-ethoxyphenyl and o-tolyl with 2-fluorophenyl.

- Key Properties :

- Fluorine increases electronegativity, improving metabolic stability and membrane permeability.

- Ethoxy group enhances lipophilicity (logP ≈ 3.2 vs. ≈ 2.8 for the target compound).

c) 5-amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Structural Differences : Chlorobenzyl group replaces methyl-oxazolylmethyl; thienylmethyl replaces o-tolyl.

- Higher ClogP (3.5 vs. 2.8) reduces aqueous solubility.

Heterocycle Variations: Oxazole vs. Thiazole

Compound : N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides

- Structural Differences : Replaces oxazole with thiazole and modifies triazole substituents.

- Key Properties :

- Thiazole’s sulfur atom enhances metal coordination (e.g., Fe³⁺, Cu²⁺) but reduces oxidative stability.

- Pyridinyl group improves water solubility (≈15 mg/mL vs. ≈5 mg/mL for the target compound).

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.